molecular formula C11H9ClN2O2S B2861272 (4-Methyl-1,3-thiazol-2-YL)methyl 6-chloropyridine-3-carboxylate CAS No. 1436258-04-6

(4-Methyl-1,3-thiazol-2-YL)methyl 6-chloropyridine-3-carboxylate

Cat. No. B2861272
CAS RN: 1436258-04-6
M. Wt: 268.72
InChI Key: IGRXQSJROURWIH-UHFFFAOYSA-N
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Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a thiazole compound would depend on its specific structure. For example, thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis of Functionalized Heterocycles

Research has demonstrated the utility of related chemical scaffolds in the synthesis of various highly functionalized heterocyclic compounds. For instance, the work by Ruano, Fajardo, and Martín (2005) presents a method for obtaining new 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives through a domino 1,3-dipolar cycloaddition and elimination process. This method highlights the versatility of related scaffolds for generating a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Ruano, Fajardo, & Martín, 2005).

Biological Activity Screening

The exploration of the biological activities of compounds derived from similar chemical structures has been a significant area of research. Patel and Shaikh (2010) synthesized derivatives from 2-chloropyridine-3-carboxylic acid and assessed their antimicrobial properties. Their findings reveal that certain compounds exhibit comparable activities to standard drugs, suggesting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).

Microwave-Assisted Synthesis

The use of microwave irradiation to enhance the synthesis of novel compounds has been explored, as demonstrated by Faty, Youssef, and Youssef (2011). They reported the efficient synthesis of novel pyrido[3,2-f][1,4]thiazepines using microwave irradiation, resulting in better yields in shorter times compared to traditional methods. This approach signifies the importance of innovative techniques in the synthesis of complex molecules, potentially leading to advancements in pharmaceuticals and material science (Faty, Youssef, & Youssef, 2011).

Antimicrobial and Insecticidal Activities

The synthesis and characterization of compounds bearing a resemblance to the requested chemical structure have also been directed towards evaluating their antimicrobial and insecticidal potential. Holla, Prasanna, Poojary, Rao, and Shridhara (2006) investigated the biological activities of some triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety, showcasing their potential in addressing microbial resistance and pest control (Holla et al., 2006).

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the biological system it interacts with. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

The safety and hazards associated with a thiazole compound would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for the specific compound .

Future Directions

Thiazole derivatives have been the subject of much research due to their wide range of biological activities. Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-7-6-17-10(14-7)5-16-11(15)8-2-3-9(12)13-4-8/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRXQSJROURWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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